tert-butyl (3R)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride
CAS No.: 2703749-24-8
Cat. No.: VC11569664
Molecular Formula: C13H26ClN3O2
Molecular Weight: 291.82 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2703749-24-8 |
|---|---|
| Molecular Formula | C13H26ClN3O2 |
| Molecular Weight | 291.82 g/mol |
| IUPAC Name | tert-butyl (3R)-3-piperazin-1-ylpyrrolidine-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C13H25N3O2.ClH/c1-13(2,3)18-12(17)16-7-4-11(10-16)15-8-5-14-6-9-15;/h11,14H,4-10H2,1-3H3;1H/t11-;/m1./s1 |
| Standard InChI Key | CPZJCUJZNASBJI-RFVHGSKJSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H](C1)N2CCNCC2.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)N2CCNCC2.Cl |
Introduction
tert-butyl (3R)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, and a piperazine moiety, which is a six-membered ring containing two nitrogen atoms. This compound is of interest in medicinal chemistry, particularly for its potential applications in developing pharmaceuticals targeting the central nervous system.
Synthesis and Reactivity
The synthesis of tert-butyl (3R)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride typically involves several key steps, starting from intermediates that include piperazine and pyrrolidine derivatives. These methods ensure the production of high-purity compounds suitable for further application in research and development.
The compound can participate in various chemical reactions, which are crucial for modifying its structure to enhance pharmacological properties or to synthesize related compounds.
Potential Applications and Mechanism of Action
tert-butyl (3R)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride is believed to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its structural similarity to other psychoactive compounds suggests it may modulate synaptic transmission or receptor activity, contributing to its potential therapeutic effects.
Safety and Handling
Handling tert-butyl (3R)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride requires caution due to its potential to cause skin and eye irritation. It is classified with hazard statements such as H315 (Causes skin irritation) and H319 (Causes serious eye irritation).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume